molecular formula C28H27N5O2S2 B14948005 N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide

N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide

Cat. No.: B14948005
M. Wt: 529.7 g/mol
InChI Key: IVDRJCSHFSTSDM-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by functionalization with the appropriate substituents.

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving a benzothiophene derivative and a triazole precursor. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Functionalization: Once the core structure is formed, it can be further functionalized by introducing the benzyl and propanamide groups. This typically involves nucleophilic substitution reactions, where the appropriate nucleophiles are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to introduce new substituents onto the benzene ring or other parts of the molecule. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the ketone group could yield an alcohol derivative.

Scientific Research Applications

N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable for research in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide can be compared with other similar compounds, such as:

    Benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can affect their chemical and biological properties.

    Benzyl Derivatives: Compounds with a benzyl group attached to different core structures can have varying reactivity and applications.

    Propanamide Derivatives:

The uniqueness of N-benzyl-2-{[4-(3-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}propanamide lies in its combination of functional groups and the resulting properties, which make it a versatile compound for various applications.

Properties

Molecular Formula

C28H27N5O2S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-benzyl-2-[[7-(3-methylphenyl)-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C28H27N5O2S2/c1-17-9-8-12-20(15-17)32-25(35)23-21-13-6-7-14-22(21)37-26(23)33-27(32)30-31-28(33)36-18(2)24(34)29-16-19-10-4-3-5-11-19/h3-5,8-12,15,18H,6-7,13-14,16H2,1-2H3,(H,29,34)

InChI Key

IVDRJCSHFSTSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N4C2=NN=C4SC(C)C(=O)NCC5=CC=CC=C5)SC6=C3CCCC6

Origin of Product

United States

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